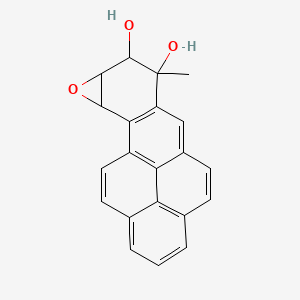
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is a complex polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its intricate structure, which includes multiple fused aromatic rings and functional groups such as diol and epoxide. It is a derivative of benzo(a)pyrene, a well-known PAH with significant environmental and biological implications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- typically involves multi-step organic reactions. One common approach is the epoxidation of benzo(a)pyrene derivatives, followed by dihydroxylation. The reaction conditions often require the use of strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and potential toxicity. when produced, it involves large-scale organic synthesis techniques, often in specialized facilities equipped to handle hazardous materials. The process requires stringent control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide and diol groups into simpler alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential mutagenic and carcinogenic effects, contributing to cancer research.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. The diol groups facilitate these interactions by increasing the compound’s solubility and reactivity. The molecular targets include DNA bases, particularly guanine, leading to the formation of DNA adducts and subsequent mutagenesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Dibenzo(a,l)pyrene: Another PAH with similar structure and biological effects.
Chrysene: A simpler PAH with fewer fused rings but similar reactivity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-7-methyl- is unique due to its specific combination of functional groups (epoxide and diol) and its methyl substitution, which influence its chemical reactivity and biological interactions.
Propiedades
Número CAS |
85191-60-2 |
|---|---|
Fórmula molecular |
C21H16O3 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
7-methyl-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C21H16O3/c1-21(23)14-9-12-6-5-10-3-2-4-11-7-8-13(16(12)15(10)11)17(14)18-19(24-18)20(21)22/h2-9,18-20,22-23H,1H3 |
Clave InChI |
CWLOPYXXOMMKQY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C2C(O2)C3=C1C=C4C=CC5=C6C4=C3C=CC6=CC=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















